N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a thiadiazolo-triazinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Intermediate: This can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Thiadiazolo-triazinyl Intermediate: This might involve the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step would involve coupling the benzodioxole intermediate with the thiadiazolo-triazinyl intermediate using a suitable coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the acetamide or thiadiazolo-triazinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. In drug development, it could interact with specific molecular targets, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-acetamide
- 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
Uniqueness
The unique combination of the benzodioxole ring and the thiadiazolo-triazinyl group in N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation.
The compound's molecular formula is C15H13N5O4S2, with a molecular weight of 391.4 g/mol. Its structure includes a benzodioxole moiety and a thiadiazole-triazine core, which are known for their biological activity.
Property | Value |
---|---|
Molecular Formula | C15H13N5O4S2 |
Molecular Weight | 391.4 g/mol |
CAS Number | 869074-51-1 |
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the thiadiazole and triazine rings is particularly notable for their ability to inhibit bacterial growth. Preliminary tests suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(...) demonstrates significant activity against various strains of bacteria and fungi.
Anticancer Properties
The compound has been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
The compound's interaction with specific enzymes has been a focus of research. It is hypothesized to act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease processes, potentially providing a basis for drug development targeting metabolic disorders.
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(...) exerts its effects likely involves:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may act on specific receptors to modulate cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could affect gene expression and replication processes.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : Research in Cancer Letters demonstrated that compounds with thiadiazole structures can induce apoptosis in various cancer cell lines through caspase activation pathways .
- Enzyme Inhibition Analysis : A study highlighted in Bioorganic & Medicinal Chemistry Letters reported that certain triazine derivatives effectively inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-8-13(22)20-14(18-17-8)26-15(19-20)25-6-12(21)16-5-9-2-3-10-11(4-9)24-7-23-10/h2-4H,5-7H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMWBVBQNFUQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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